Ethyl 4-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of Ethyl 4-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . Industrial production methods often involve the direct interaction of various 2-halo derivatives with sulfur-containing reagents .
Chemical Reactions Analysis
Ethyl 4-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Ethyl 4-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: It is being studied for its potential use in the development of new drugs for various diseases.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s thienopyrimidine moiety allows it to interact with various enzymes and receptors, influencing oxidative processes and other biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate can be compared with other similar compounds such as:
- 2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno(2,3-d)pyrimidin-4(3H)-one
- Ethyl 5-{[(E)-(dimethylamino)methylidene]amino}-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
ethyl 4-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-4-25-19(24)13-5-7-14(8-6-13)22-15(23)9-26-17-16-11(2)12(3)27-18(16)21-10-20-17/h5-8,10H,4,9H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPULGTDCMYKRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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